molecular formula C25H27NO4 B3899839 N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

Cat. No. B3899839
M. Wt: 405.5 g/mol
InChI Key: PWDHZJRSUGHUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, also known as DPA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed to target specific androgen receptors in the body.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide works by selectively binding to androgen receptors in the body, which are responsible for the development and maintenance of male characteristics such as muscle mass and bone density. By targeting these receptors, this compound can increase muscle mass and bone density, while also reducing fat mass. This compound has also been shown to have a positive effect on insulin sensitivity, which may have implications for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
Studies have shown that this compound can increase muscle mass and bone density in both animals and humans. It has also been shown to reduce fat mass and improve insulin sensitivity. In addition, this compound has been shown to have a positive effect on bone mineral density, which may have implications for the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide in lab experiments is that it is a selective androgen receptor modulator, which means that it can target specific androgen receptors in the body. This makes it a potentially safer alternative to traditional anabolic steroids, which can have a number of negative side effects. However, one limitation of using this compound in lab experiments is that it is still a relatively new compound, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are a number of future directions that could be explored in the study of N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide. One area of interest is the potential use of this compound in the treatment of muscle wasting and bone loss in aging populations. Another area of interest is the potential use of this compound as a performance-enhancing agent in athletes. Additionally, more research is needed to fully understand the safety and efficacy of this compound, particularly in long-term studies. Finally, there is a need for more research to explore the potential use of this compound in the treatment of other conditions such as male hypogonadism and type 2 diabetes.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed to target specific androgen receptors in the body. While more research is needed to fully understand the safety and efficacy of this compound, it holds promise as a potential treatment for muscle wasting, bone loss, and other conditions.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has been studied for its potential use in the treatment of muscle wasting and bone loss associated with aging and chronic diseases such as cancer and HIV/AIDS. It has also been investigated for its potential as a performance-enhancing agent in athletes. In addition, this compound has been studied for its potential use in the treatment of male hypogonadism, a condition in which the body does not produce enough testosterone.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c1-25(2,18-8-6-5-7-9-18)19-10-12-20(13-11-19)30-17-24(27)26-22-15-14-21(28-3)16-23(22)29-4/h5-16H,17H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDHZJRSUGHUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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